1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea
Description
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Properties
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-26-16-12-10-15(11-13-16)23(19-9-6-14-21-19)20(24)22-17-7-4-5-8-18(17)25-2/h4-5,7-8,10-13H,3,6,9,14H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQABXLWAJVRDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC=C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, featuring a pyrrolidine ring and multiple aromatic groups, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's IUPAC name is 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea. The molecular formula is , with a molecular weight of approximately 351.42 g/mol. The structure includes:
- A pyrrolidine ring that may influence its interaction with biological targets.
- Ethoxy and methoxy groups that can enhance lipophilicity and modulate pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation: Interaction with cell surface receptors can alter signaling pathways that are crucial for cellular responses.
Potential Pathways Affected
- Inflammatory Pathways: Modulation of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
- Cell Proliferation Pathways: Inhibition of kinases involved in cell cycle regulation.
Biological Activity Studies
Recent studies have explored the biological activity of similar compounds within the same class, providing insights into the potential effects of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(2-methoxyphenyl)urea.
Table 1: Comparative Biological Activities of Urea Derivatives
| Compound | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | COX-1 Inhibition | 0.5 | |
| Compound B | COX-2 Inhibition | 0.8 | |
| Target Compound | Enzyme Inhibition | TBD | TBD |
Case Study 1: Anti-inflammatory Activity
In a study evaluating anti-inflammatory properties, derivatives similar to our target compound were tested for their ability to inhibit COX enzymes. The results indicated that certain structural modifications enhanced inhibitory potency, suggesting that our compound may exhibit similar or improved activity.
Case Study 2: Kinase Inhibition
Another study focused on small molecule inhibitors targeting receptor tyrosine kinases showed promising results in terms of selectivity and potency. The findings suggest that compounds with structural similarities to ours could effectively inhibit kinase activity linked to cancer progression.
Q & A
Basic: What are the optimal synthetic routes for preparing this urea derivative with high purity and yield?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization, substitution, and coupling. Key steps include:
- Cyclization : Form the pyrrolidinone ring via precursor cyclization under acidic/basic conditions (e.g., HCl/NaOH at 80°C) .
- Substitution : Introduce the ethoxyphenyl group via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 60°C) .
- Urea Coupling : React intermediates with appropriate isocyanates or amines under anhydrous conditions (e.g., THF, 0–5°C) .
Optimization Tips : - Monitor reaction progress via TLC/HPLC.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Basic: How can spectroscopic and crystallographic techniques characterize this compound’s structure?
Methodological Answer:
- NMR : Use - and -NMR to confirm substituent positions (e.g., ethoxy protons at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–7.4 ppm) .
- X-ray Crystallography : Resolve the 3D structure by growing single crystals in ethanol/water mixtures. Analyze bond lengths/angles (e.g., C=O at 1.22 Å, N–H···O hydrogen bonds) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at m/z 423.2) .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assay at 10–100 µM) .
- Cytotoxicity : Evaluate via MTT assay on cancer cell lines (e.g., IC₅₀ determination over 48–72 hours) .
- Receptor Binding : Use radioligand displacement assays (e.g., GPCR targets with -labeled antagonists) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace ethoxy with methoxy or fluorine) and assess bioactivity changes .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic properties with activity .
- Key Parameters : LogP (lipophilicity), hydrogen-bonding capacity, and steric bulk (e.g., methoxyphenyl vs. methylcyclohexyl groups) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Data Normalization : Use internal controls (e.g., reference inhibitors) to account for batch variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey test) .
Advanced: What experimental frameworks assess this compound’s environmental fate and ecological risks?
Methodological Answer:
- Degradation Studies : Expose to UV light/pH extremes; analyze breakdown products via LC-MS .
- Bioaccumulation : Measure logKₒw (octanol-water partition coefficient) and BCF (bioconcentration factor) in model organisms .
- Toxicity Profiling : Use Daphnia magna or algae growth inhibition assays at 0.1–10 ppm concentrations .
Advanced: How to identify molecular targets using proteomics or chemoproteomics?
Methodological Answer:
- Affinity Purification : Immobilize the compound on beads; pull down binding proteins from cell lysates .
- Thermal Shift Assay : Monitor protein denaturation (via SYPRO Orange dye) to identify stabilized targets .
- Click Chemistry : Incorporate an alkyne handle for CuAAC-based tagging and LC-MS/MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
